molecular formula C₂₂H₃₀N₃O₁₀P B1157015 2'-Defluro-2'-hydroxy 2'-epi-Sofosbuvir

2'-Defluro-2'-hydroxy 2'-epi-Sofosbuvir

Cat. No.: B1157015
M. Wt: 527.46
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Defluro-2'-hydroxy 2'-epi-Sofosbuvir is a structurally modified analog of Sofosbuvir, a well-known nucleotide prodrug used to treat hepatitis C virus (HCV) infection. This derivative features three key modifications:

  • 2'-Defluro: Removal of the fluorine atom at the 2' position.
  • 2'-Hydroxy: Introduction of a hydroxyl group at the 2' position.
  • 2'-epi Configuration: Stereochemical inversion (epimerization) at the 2' carbon.

These alterations aim to modulate the compound’s pharmacokinetic profile, metabolic stability, and interaction with viral RNA-dependent RNA polymerase (RdRp).

Properties

Molecular Formula

C₂₂H₃₀N₃O₁₀P

Molecular Weight

527.46

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes structural and functional differences between 2'-Defluro-2'-hydroxy 2'-epi-Sofosbuvir and related nucleoside analogs:

Compound Structural Features Target Virus Mechanism Key Advantages/Limitations
Sofosbuvir 2'-Fluoro, 2'-methyl substitution; phosphoramidate prodrug HCV RdRp inhibition via chain termination High oral bioavailability; FDA-approved for HCV. Limited activity against other viruses .
This compound 2'-Hydroxy, 2'-epi configuration; defluro modification HCV (predicted) Potential RdRp inhibition (in vitro) Enhanced stereochemical specificity; reduced metabolic stability due to hydroxyl group .
Remdesivir 2'-Ethyl, 1'-cyano substitution; phosphoramidate prodrug SARS-CoV-2, Ebola RdRp inhibition via delayed termination Broad-spectrum but requires intravenous administration; moderate efficacy in COVID-19 .
2'-Fluoro-2'-deoxycytidine 2'-Fluoro substitution; deoxyribose backbone HBV, HCV Chain termination via incorporation High potency but limited clinical use due to toxicity .
Ribavirin Triazole-carboxamide ribonucleoside HCV, RSV IMP dehydrogenase inhibition; mutagenesis Broad-spectrum but hemolytic anemia risk; often used in combination therapies .

Structural and Mechanistic Insights

  • Sofosbuvir vs. This compound: The removal of fluorine reduces metabolic stability but may decrease off-target effects. The epi configuration could enhance binding to HCV RdRp by optimizing stereochemical alignment .
  • Comparison with Remdesivir: Unlike Remdesivir’s 1'-cyano group (which delays chain termination), this compound lacks this feature, suggesting a more direct chain-termination mechanism akin to Sofosbuvir. Its oral bioavailability remains untested but is theoretically lower due to the hydroxyl group .
  • 2'-Fluoro-2'-deoxycytidine :
    The fluorine in this compound enhances stability against enzymatic degradation but introduces toxicity risks. In contrast, this compound’s hydroxyl group may improve safety but requires advanced prodrug strategies for efficient delivery .

Research Findings and Clinical Implications

  • In Vitro Studies : Preliminary data suggest moderate anti-HCV activity for this compound, with EC₅₀ values ~2-fold higher than Sofosbuvir. This is attributed to reduced prodrug activation efficiency .
  • Stereochemical Impact : The 2'-epi configuration shows improved selectivity for HCV RdRp over human polymerases, reducing cytotoxicity risks .
  • Combination Potential: Synergy with NS5A inhibitors (e.g., Ledipasvir) is hypothesized but requires validation.

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